molecular formula C5H13NOS B8563341 1-Amino-3-(ethylthio)propan-2-ol

1-Amino-3-(ethylthio)propan-2-ol

Cat. No.: B8563341
M. Wt: 135.23 g/mol
InChI Key: UZSDSVJEAQLMER-UHFFFAOYSA-N
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Description

1-Amino-3-(ethylthio)propan-2-ol is an organic compound that contains both hydroxyl and amino functional groups, along with an ethyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(ethylthio)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropanol with ethyl mercaptan in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(ethylthio)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ethyl sulfide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The major product is an amine.

    Substitution: The major products are substituted ethyl sulfides.

Scientific Research Applications

1-Amino-3-(ethylthio)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(ethylthio)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ethyl sulfide moiety can undergo redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-aminopropyl methyl sulfide
  • 2-Hydroxy-3-aminopropyl butyl sulfide
  • 2-Hydroxy-3-aminopropyl phenyl sulfide

Uniqueness

1-Amino-3-(ethylthio)propan-2-ol is unique due to its specific combination of functional groups and its ethyl sulfide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

1-amino-3-ethylsulfanylpropan-2-ol

InChI

InChI=1S/C5H13NOS/c1-2-8-4-5(7)3-6/h5,7H,2-4,6H2,1H3

InChI Key

UZSDSVJEAQLMER-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CN)O

Origin of Product

United States

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